

Application Notes and Protocols for Avelumab

Sample Handling and Storage

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Compound of Interest

Compound Name: CypD-IN-29

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Introduction

Avelumab (marketed as Bavencio®) is a fully human IgG1 lambda monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2] It is utilized in cancer immunotherapy for the treatment of various malignancies, including metastatic Merkel cell carcinoma and advanced urothelial carcinoma.[2] Avelumab functions through a dual mechanism: it blocks the interaction of PD-L1 with its receptors, PD-1 and B7.1, restoring anti-tumor T-cell responses, and it may also induce antibody-dependent cell-mediated cytotoxicity (ADCC) against tumor cells.[2][3][4]

Given its nature as a therapeutic protein, the stability and integrity of avelumab are paramount for its clinical efficacy and for the accuracy of research and developmental assays. Improper sample handling and storage can lead to degradation, aggregation, or loss of function, potentially impacting patient outcomes and compromising data quality.[5][6] These application notes provide detailed best practices and protocols for the handling and storage of the avelumab drug product and biological samples containing avelumab.

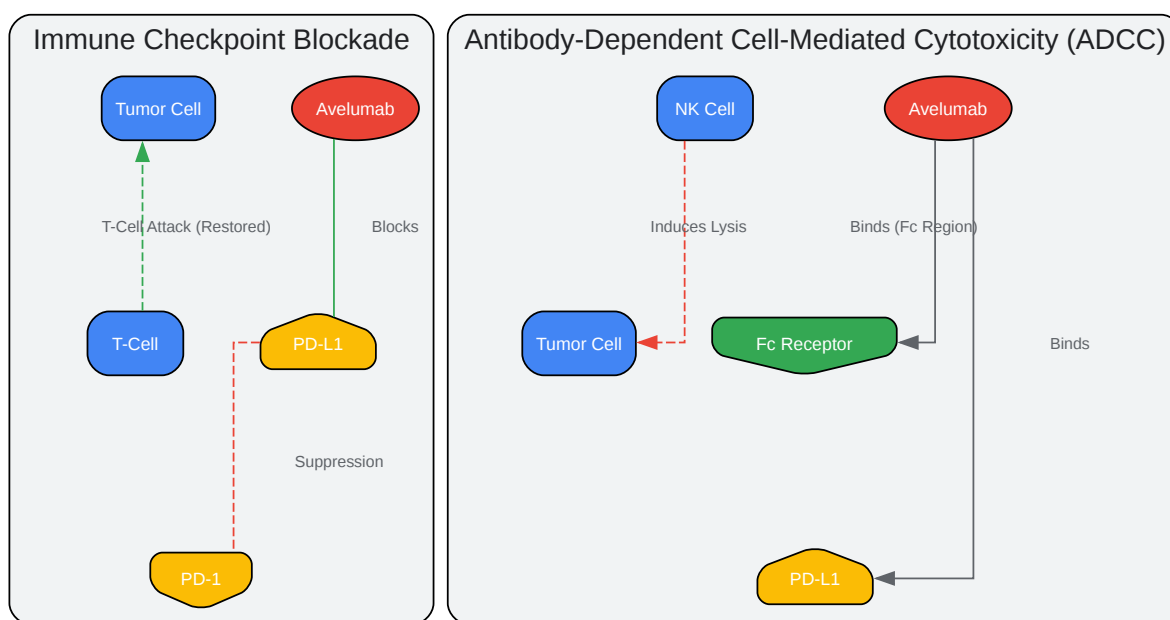
Mechanism of Action: Avelumab

Avelumab's therapeutic effect is achieved through two primary mechanisms:

- **Immune Checkpoint Blockade:** PD-L1, often expressed on tumor cells, binds to PD-1 and B7.1 receptors on T-cells, which suppresses T-cell activity, proliferation, and cytokine production.[1][7] Avelumab binds to PD-L1, preventing these interactions. This blockade

removes the inhibitory signals, thereby restoring the cytotoxic T-cells' ability to recognize and attack cancer cells.[3][7]

- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): By retaining a native Fc region, avelumab can engage innate immune cells, such as Natural Killer (NK) cells.[2][3] When avelumab is bound to PD-L1 on a tumor cell, its Fc region can be recognized by Fc receptors on NK cells, triggering the NK cell to release cytotoxic granules and lyse the tumor cell.[2][4]



Avelumab's Dual Mechanism of Action

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Caption: Avelumab's dual mechanism of action.

Avelumab Drug Product Handling and Storage

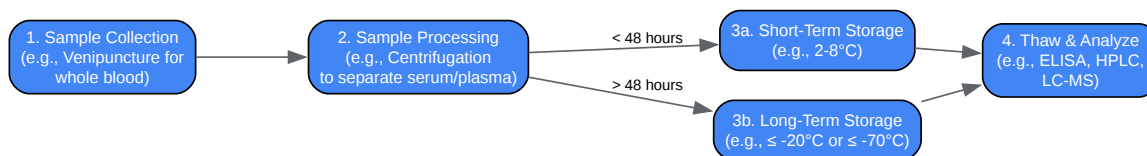
Proper handling and storage of the avelumab drug product (Bavencio®) are critical to maintain its stability and sterility.

Table 1: Storage and Handling Recommendations for Avelumab (Bavencio®) Drug Product

Condition	Undiluted Vial	Diluted Solution for Infusion
Storage Temperature	Refrigerated at 2°C to 8°C (36°F to 46°F).[8][9]	Store at room temperature (up to 25°C / 77°F) OR refrigerated (2°C to 8°C).[5][8]
Storage Duration	Until expiration date on the package.	Room Temp: No more than 4 hours from time of dilution.[5] [8] Refrigerated: No more than 24 hours from time of dilution. [8]
Light Exposure	Store in the original package to protect from light.[8][9]	Protect from light.[5][8]
Special Instructions	Do not freeze.[10] Do not shake.[10]	Must be diluted with 0.9% or 0.45% Sodium Chloride Injection.[8] Gently invert the bag to mix; avoid foaming.[5] [8] If refrigerated, allow the solution to come to room temperature before administration.[8] Use a sterile, non-pyrogenic, low-protein-binding 0.2-micron in-line filter for administration.[11]

Biological Sample Handling and Storage

For research, clinical trials, and pharmacokinetic (PK) studies, consistent handling of biological samples is essential. The integrity of analytical results can be influenced by sample handling, timing of collection, and storage conditions.[5]



Generalized Workflow for Clinical Sample Handling

[Click to download full resolution via product page](#)**Caption:** Generalized workflow for clinical sample handling.

Table 2: Recommended Storage Conditions for Biological Samples for Avelumab Analysis

Sample Type	Short-Term Storage	Long-Term Storage	Freeze-Thaw Cycles
Serum / Plasma	2-4°C for up to 2 days. [12]	-20°C for up to 6 months.[12] For longer durations, ≤ -70°C is recommended.	Avoid repeated freeze-thaw cycles. [12]
Urine	2-8°C	≤ -20°C in a biorepository for future analysis.[13]	Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Serum/Plasma

This protocol outlines the general steps for collecting and processing blood to obtain serum or plasma for avelumab quantification.

Materials:

- Vacutainer tubes (serum separator tubes [SST] or EDTA tubes for plasma)
- Centrifuge
- Cryogenic vials
- Pipettes and sterile tips

Procedure:

- Collection: Collect whole blood via venipuncture into the appropriate vacutainer tube. For pharmacokinetic assessments, timing of the blood draw relative to avelumab infusion is critical and should be precisely documented as per the study protocol.[\[10\]](#)[\[13\]](#)
- Clotting (Serum only): Allow blood in SST tubes to clot at room temperature for 30-60 minutes.
- Centrifugation: Centrifuge the tubes at 1,000-2,000 x g for 10-15 minutes at room temperature to separate serum or plasma. This should ideally be done within 2 hours of collection.
- Aliquoting: Carefully pipette the supernatant (serum or plasma) into labeled cryogenic vials. Avoid disturbing the cell layer. Create multiple small-volume aliquots to prevent the need for multiple freeze-thaw cycles of the main sample.[\[12\]](#)
- Storage: Store aliquots according to the conditions specified in Table 2. Samples should be shipped on dry ice to a biorepository or testing facility.[\[13\]](#)

Avelumab Stability Data

Stability testing is crucial to define storage conditions and shelf-life.[\[6\]](#) Avelumab has been assessed under various conditions according to ICH guidelines.[\[4\]](#)

Table 3: Summary of Avelumab Drug Product Stability Studies

Condition	Temperature	Relative Humidity	Purpose
Long-Term	5°C ± 3°C	N/A	To determine the product's shelf-life under recommended storage.[4]
Accelerated	25°C ± 2°C	60% ± 5%	To model the effect of short-term excursions outside labeled storage.[4]
Stressed	40°C ± 2°C	75% ± 5%	To identify potential degradation pathways.[4]

Table 4: Summary of Forced Degradation Studies for Avelumab

Forced degradation studies expose the drug to harsh conditions to understand its degradation profile.[14]

Stress Condition	Typical Agent/Condition	Purpose
Acidic/Basic Hydrolysis	Strong acids (e.g., HCl) and bases (e.g., NaOH)	To assess stability at pH extremes.[14]
Oxidation	Hydrogen Peroxide (H ₂ O ₂)	To evaluate susceptibility to oxidative degradation.[14]
Thermal	Elevated temperatures	To determine the impact of heat on stability.[14]
Photostability	Exposure to light (ICH Q1B guidelines)	To assess degradation upon light exposure.[6]

Note: Specific quantitative results from these proprietary stability studies are not publicly available. The primary elimination mechanism for avelumab is proteolytic degradation.[4]

Protocol 2: General Protocol for Avelumab Quantification using ELISA

This protocol is a generalized procedure based on commercially available ELISA kits for quantifying avelumab in serum or plasma.[\[12\]](#)

Materials:

- Avelumab ELISA Kit (contains pre-coated plates, standards, detection antibody, etc.)
- Assay Buffer
- Wash Buffer
- Substrate and Stop Solution
- Plate reader
- Plate shaker

Procedure:

- Preparation: Equilibrate all kit reagents and samples to room temperature. Prepare working solutions of wash buffer and standards as instructed in the kit manual.[\[12\]](#)
- Sample Dilution: Dilute serum or plasma samples in Assay Buffer. A common starting dilution is 1:100, but this may need to be adjusted based on expected avelumab concentrations.[\[12\]](#)
- Assay Procedure: a. Add Assay Buffer to each well of the microplate. b. Add standards, controls, and diluted samples to the appropriate wells. c. Cover the plate and incubate at room temperature, typically for 30-60 minutes on a plate shaker.[\[12\]](#) d. Wash the plate multiple times with 1X Wash Buffer. e. Add the HRP-conjugated detection antibody to each well. f. Cover and incubate at room temperature.[\[12\]](#) g. Wash the plate again to remove unbound conjugate. h. Add TMB Substrate and incubate in the dark. i. Add Stop Solution to terminate the reaction.

- Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.
- Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use this curve to calculate the avelumab concentration in the unknown samples, remembering to account for the initial sample dilution.

Protocol 3: General Protocol for Stability-Indicating RP-HPLC Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating and quantifying the active drug from its degradation products, making it a cornerstone of stability testing.[\[14\]](#)[\[15\]](#)

Principle: This method separates molecules based on their hydrophobicity. Avelumab and any potential degradation products will have different retention times on the column, allowing for their quantification.

Procedure Outline:

- System Setup:
 - Column: C18 column (e.g., 150mm x 4.6mm, 3.5 μ m).[\[14\]](#)
 - Mobile Phase: A gradient of an aqueous buffer (e.g., water with Orthophosphoric acid) and an organic solvent (e.g., acetonitrile).[\[14\]](#)
 - Flow Rate: Typically around 1.0 mL/min.[\[14\]](#)
 - Detection: UV detector set to an appropriate wavelength (e.g., 222 nm or 280 nm).[\[14\]](#)
- Sample Preparation: Prepare samples of avelumab that have been subjected to stress conditions (e.g., heat, pH extremes). Dilute them to a suitable concentration in the mobile phase or an appropriate buffer.
- Standard Preparation: Prepare a reference standard of intact avelumab at a known concentration.

- Injection and Chromatography: Inject equal volumes of the standard and stressed samples into the HPLC system. Run the chromatographic method.
- Data Analysis:
 - Identify the peak corresponding to intact avelumab based on the retention time of the reference standard.
 - New peaks that appear in the stressed samples are potential degradation products.
 - Quantify the decrease in the peak area of the intact avelumab and the increase in the area of degradation peaks to determine the percentage of degradation. The method must be validated according to ICH guidelines to ensure it is accurate, precise, and specific.^[14]

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